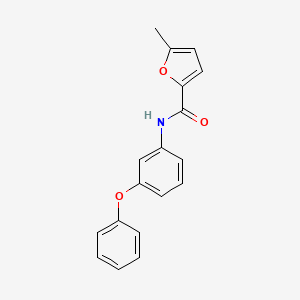

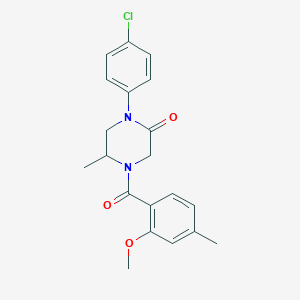

![molecular formula C19H25N3O4 B5512719 4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of organic molecules that exhibit a combination of benzoxazole, pyrrolidine, and oxazepane rings. These components suggest a molecule with potential interest in medicinal chemistry, materials science, or as an intermediate in organic synthesis.

Synthesis Analysis

Synthesis of complex molecules involving pyrrolidine and oxazepane structures typically involves multi-step reactions, starting from quaternary salts or via cycloaddition reactions. Soldatova et al. (2008) describe the synthesis of pyrrolidines and tetrahydro-1H-azepines from 4-aryl-1-benzoyl (ethoxycarbonyl)methyl-1-methyl-1,2,3,6-tetrahydropyridinium halides, which involves N-ylides generated from tetrahydropyridinium quaternary salts undergoing rearrangement with ring contraction or expansion to yield pyrrolidines and 1H-tetrahydroazepine derivatives (Soldatova et al., 2008).

Molecular Structure Analysis

The structural analysis of related molecules typically involves X-ray crystallography or NMR spectroscopy. For example, Hwang et al. (2006) synthesized a compound with the molecular formula C(11)H(10)N(6)OS, demonstrating the utility of X-ray crystallography in determining molecular geometry and confirming structural hypotheses through extensive intermolecular hydrogen bonding and π-π stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Reactivity patterns of complex molecules like the one can be inferred from similar compounds. The synthesis of pyrrolo[3,4-c][1]benzazepine-4,10(2H,5H)-dione by Di Sant et al. (1996) showcases the potential reactions, including ring enlargement and addition reactions, that could be relevant for the synthesis and modification of the target compound (Di Sant et al., 1996).

Aplicaciones Científicas De Investigación

Photosensitized Oxygenation and Polymer Conductivity

Research into the photosensitized oxygenation of 2-phenyl-1,3-oxazepine derivatives reveals insights into the fragmentation products valuable for understanding the reactivity of similar compounds under light exposure (SeshimotoOsamu et al., 1976). Additionally, the development of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization demonstrates the potential application of similar structures in creating new materials (G. Sotzing et al., 1996).

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicates the versatility of similar compounds in forming structurally diverse heterocycles, which are essential in drug development and materials science (A. Bacchi et al., 2005).

Synthesis of Pyrrolidines and Tetrahydro-1H-azepines

The conversion of quaternary salts into N-ylides leading to pyrrolidines and tetrahydroazepines showcases the potential of using similar compounds in synthetic organic chemistry for generating bioactive molecules (S. A. Soldatova et al., 2008).

Potent and Selective Inhibitors Synthesis

Studies on the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 labeled with carbon-13 and carbon-14 highlight the application of related compounds in synthesizing labeled molecules for pharmacokinetics and bioanalytical studies, crucial in drug development (B. Latli et al., 2017).

Molecular Docking and In Vitro Screening

The synthesis of novel pyridine and fused pyridine derivatives, followed by their in silico molecular docking screenings and antimicrobial and antioxidant activity evaluations, demonstrates the potential of compounds with similar structures in the discovery and development of new therapeutic agents (E. M. Flefel et al., 2018).

Propiedades

IUPAC Name |

[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-14-20-16-5-4-15(10-17(16)26-14)18(23)22-8-9-25-13-19(24,12-22)11-21-6-2-3-7-21/h4-5,10,24H,2-3,6-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNZPVRRIRBYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCOCC(C3)(CN4CCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

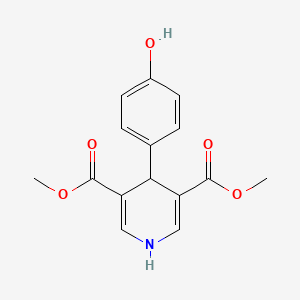

![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

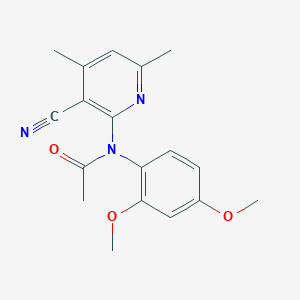

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

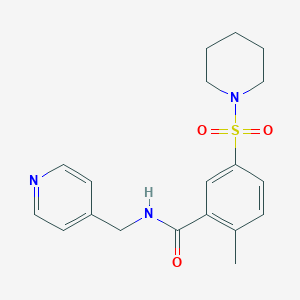

![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)